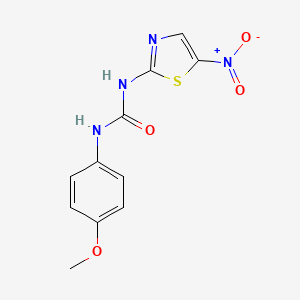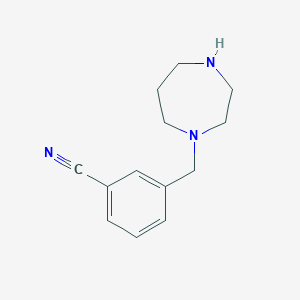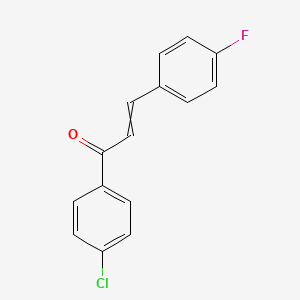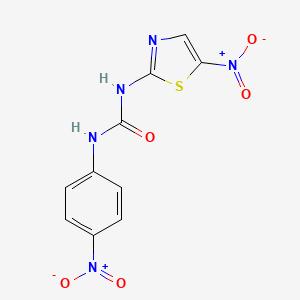
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, also known as 4-nitro-N-phenyl-thiazol-2-ylurea, is a chemical compound that belongs to the family of nitro-substituted phenyl thiazol ureas. It is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C8H6N4O4. It is a yellow-orange colored solid with a melting point of 144-146 °C and a boiling point of 218-220 °C. It is insoluble in water and soluble in ethanol, acetone and other organic solvents.
Aplicaciones Científicas De Investigación
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea is widely used in scientific research, such as in the synthesis of new compounds and as a reagent in organic synthesis. It is used in the synthesis of various heterocyclic compounds, such as thiazolopyrimidine derivatives, benzothiazole derivatives, and pyrazolo[3,4-d]pyrimidines. It is also used in the synthesis of 1,2,4-triazole derivatives, which are used as anticancer and anti-inflammatory agents.
Mecanismo De Acción
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea acts as a nucleophilic reagent in the synthesis of various heterocyclic compounds. It reacts with the electrophilic center of the molecule to form a covalent bond. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted into the desired product.
Biochemical and Physiological Effects
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have a weak antimicrobial activity against some Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea in lab experiments is its low cost and availability. It is also relatively easy to handle and can be stored for long periods of time. However, it is toxic and should be handled with care. It should also be used in a well-ventilated area and protective clothing should be worn.
Direcciones Futuras
In the future, 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea could be used to synthesize new compounds with potential therapeutic applications. It could also be used to synthesize compounds with antimicrobial, antifungal, and antiviral activity. Additionally, it could be used in the synthesis of compounds with anti-inflammatory and antioxidant properties. Furthermore, it could be used in the synthesis of compounds with potential applications in the field of nanotechnology. Finally, it could be used in the synthesis of compounds with potential applications in the field of biotechnology.
Métodos De Síntesis
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea can be synthesized from the reaction of 4-nitrophenol and thiourea in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 90-100 °C for about 3 hours. The reaction can be monitored by thin-layer chromatography. The product can be purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O5S/c16-9(13-10-11-5-8(21-10)15(19)20)12-6-1-3-7(4-2-6)14(17)18/h1-5H,(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKCQFLYGSMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

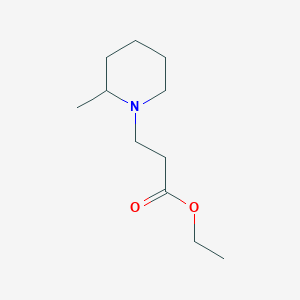
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

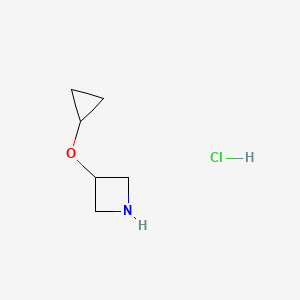
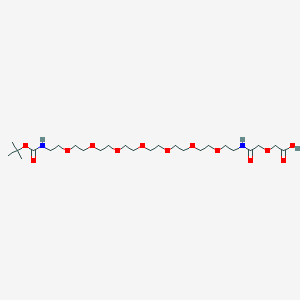

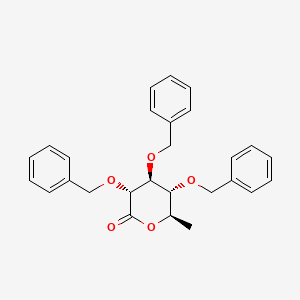
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

